molecular formula C13H12FNO B7940466 2-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

2-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B7940466
M. Wt: 217.24 g/mol
InChI Key: DWAAZTSULRWCMZ-UHFFFAOYSA-N
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Description

2-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 3’-position, and an amine group at the 4-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro derivatives can be reduced back to the amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while reduction of these nitro derivatives can regenerate the original amine.

Scientific Research Applications

2-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate various biological pathways, leading to specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methoxybenzaldehyde
  • 3-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-ylamine
  • 2-Fluoro-3-methoxy-[1,1’-biphenyl]-4-ylboronic acid

Uniqueness

The presence of both a fluorine atom and a methoxy group on the biphenyl scaffold enhances its reactivity and stability compared to similar compounds .

Properties

IUPAC Name

3-fluoro-4-(3-methoxyphenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAAZTSULRWCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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